N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-phenylpropanamide
Overview
Description
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-phenylpropanamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.14567842 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Properties and Synthesis
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-phenylpropanamide, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. Notably, specific derivatives induced apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents with low toxicity to normal cells (Ravichandiran et al., 2019).
Material Science Applications
In the field of materials science, novel diamines with built-in sulfone, ether, and amide structures have been synthesized, leading to the development of thermally stable polyimides. These materials exhibit unique properties suitable for advanced applications due to their structural components, including sulfone and amide groups (Mehdipour‐Ataei et al., 2004).
Enzyme Inhibition for Therapeutic Applications
Studies have also focused on synthesizing novel benzenesulfonamides carrying the benzamide moiety, demonstrating significant inhibitory potential against enzymes such as acetylcholinesterase and human carbonic anhydrase. These findings suggest the therapeutic potential of these compounds in treating diseases associated with enzyme dysregulation (Tuğrak et al., 2020).
Environmental Applications and Degradation Studies
Interestingly, some research has explored the environmental impact and degradation pathways of sulfonamide antibiotics, offering insights into microbial strategies for eliminating such compounds. This research provides a foundational understanding that could aid in developing bioremediation strategies for antibiotic contaminants (Ricken et al., 2013).
Advanced Pharmacological Studies
Furthermore, the application of biocatalysis to drug metabolism has been demonstrated, showing the preparation of mammalian metabolites of sulfonamide compounds using microbial systems. This approach facilitates the study of drug metabolism and the identification of metabolites for pharmaceutical development (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-21-13-9-20(10-14-21)25-30(27,28)22-15-11-19(12-16-22)24-23(26)17(2)18-7-5-4-6-8-18/h4-17,25H,3H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHPYRSFDDMQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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